Product packaging for 4,4'-Carbonylbis(isobenzofuran-1,3-dione)(Cat. No.:)

4,4'-Carbonylbis(isobenzofuran-1,3-dione)

Cat. No.: B14117681
M. Wt: 322.22 g/mol
InChI Key: DLCQVSZPARLPHV-UHFFFAOYSA-N
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Description

4,4'-Carbonylbis(isobenzofuran-1,3-dione), commonly known as Benzophenonetetracarboxylic Dianhydride (BTDA), is a high-purity organic compound with the molecular formula C 17 H 6 O 7 and a molecular weight of 322.23 g/mol . This dianhydride appears as a white to off-white crystalline powder and has a melting point of 222-225°C . It serves as a critical building block in polymer chemistry and materials science research, particularly for creating high-performance polymers. The primary research value of BTDA lies in its role as a monomer for synthesizing polyimides , polyamides , and epoxy resins . When used as a curing agent for epoxy resins, it confers exceptional high-temperature stability, outstanding electrical properties, and significant resistance to chemicals and solvents . Polymers derived from BTDA are integral in advanced applications due to their excellent thermal oxidative stability, mechanical strength, and flexibility . These properties make them suitable for investigation in various forms, including high-temperature foams , specialty paints , thin films , fibers , and composite materials . Its utility also extends to formulations of polyester resins , urethane resins , and polybenzimidazoles , where its incorporation can enhance high-temperature and oxidative stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H6O7 B14117681 4,4'-Carbonylbis(isobenzofuran-1,3-dione)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H6O7

Molecular Weight

322.22 g/mol

IUPAC Name

4-(1,3-dioxo-2-benzofuran-4-carbonyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C17H6O7/c18-13(7-3-1-5-9-11(7)16(21)23-14(9)19)8-4-2-6-10-12(8)17(22)24-15(10)20/h1-6H

InChI Key

DLCQVSZPARLPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Carbonylbis Isobenzofuran 1,3 Dione

Classical and Contemporary Synthetic Routes to BTDA

The synthesis of BTDA has evolved from classical multi-step procedures to more optimized contemporary methods. The primary strategy involves the creation of a central benzophenone (B1666685) structure substituted with four alkyl groups, which are subsequently oxidized to carboxylic acids and then dehydrated to form the dianhydride.

Precursor Chemistry and Reaction Pathways

The most established industrial pathway to BTDA commences with readily available petrochemical feedstocks, primarily o-xylene (B151617). guidechem.comorientjchem.org The synthesis can be dissected into three main stages: formation of the tetramethylbenzophenone intermediate, oxidation to the tetracarboxylic acid, and final dehydration.

Stage 1: Synthesis of 3,3’,4,4’-Tetramethylbenzophenone

A common precursor route involves the Friedel-Crafts acylation of o-xylene. orientjchem.org In this step, two molecules of o-xylene are coupled via a carbonyl bridge. A variety of acylating agents can be used, with bis(trichloromethyl) carbonate (also known as triphosgene) being a notable example. guidechem.comnih.govgoogle.com The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), at low temperatures (e.g., 0-5°C). guidechem.comgoogle.com After the reaction, the intermediate is hydrolyzed to yield 3,3’,4,4’-tetramethylbenzophenone. orientjchem.org Alternative precursors to the carbonyl bridge include phosgene (B1210022) and carbon tetrachloride. orientjchem.org Another patented method involves the condensation of an impure ortho-xylene mixture with acetaldehyde (B116499) in the presence of an acid catalyst to produce 1,1-bis(3,4-dimethylphenyl)ethane, which is then oxidized. google.comgoogleapis.com

Stage 2: Oxidation to 3,3’,4,4’-Benzophenonetetracarboxylic Acid (BTA)

Nitric Acid: Oxidation with nitric acid at elevated temperatures (150-250°C) is a frequently cited method. orientjchem.orggoogle.comacs.org This process can achieve yields of 70-75%. orientjchem.org

Potassium Permanganate (KMnO₄): Oxidation in a potassium permanganate/hydrochloric acid system is another effective route. nih.govgoogle.com Studies have optimized the molar ratio of the tetramethylbenzophenone to KMnO₄ to maximize the yield of the resulting 3,3’,4,4’-Benzophenonetetracarboxylic acid (BTA). orientjchem.org

Catalytic Air Oxidation: More contemporary, greener approaches utilize liquid-phase catalytic oxidation with air. This is typically performed in an acetic acid medium using multi-component metal halide catalysts, such as those containing cobalt, manganese, and bromine (e.g., Co-Br, Co-Mn-Br). orientjchem.org These catalytic methods can achieve significantly higher yields, reportedly in the range of 79-96%. orientjchem.org

Stage 3: Dehydration of BTA to BTDA

The final step is the formation of the dianhydride from the tetracarboxylic acid. This is an intramolecular cyclodehydration reaction. Common methods include:

Thermal Dehydration: Heating the BTA powder, often under reduced pressure, at temperatures of 200°C or higher is a straightforward method. nih.govrsc.org One patented process describes heating BTA in a high-boiling point inert solvent, such as diphenyl ether or dibenzyltoluene, to temperatures between 210-230°C. rsc.orggoogle.com This solvent-based thermal method can produce high-purity BTDA with yields up to 98.5%. google.com

Chemical Dehydration: A widely used laboratory and industrial method involves heating BTA in an excess of a chemical dehydrating agent, most commonly acetic anhydride (B1165640). chemicalbook.comrsc.org This method efficiently converts the tetracarboxylic acid to the dianhydride. chemicalbook.com

The table below summarizes various conditions reported for the key steps in BTDA synthesis.

StepReagents & CatalystsSolventTemperature (°C)Yield
Acylation o-xylene, bis(trichloromethyl) carbonate, AlCl₃o-xylene0 - 5High
Oxidation 3,3’,4,4’-tetramethylbenzophenone, Nitric Acid-150 - 25070-75%
Oxidation 3,3’,4,4’-tetramethylbenzophenone, KMnO₄Aqueous HCl80±2~70%
Dehydration 3,3’,4,4’-BTADiphenyl ether~230~70%
Dehydration 3,3’,4,4’-BTADibenzyltoluene230~98%
Dehydration 3,3’,4,4’-BTAAcetic AnhydrideHeatingHigh

Mechanistic Aspects of Anhydride Formation

The formation of the two isobenzofuran-1,3-dione rings in BTDA from its precursor, 3,3’,4,4’-benzophenonetetracarboxylic acid (BTA), is a classic example of intramolecular nucleophilic acyl substitution. nih.gov The process involves the dehydration of two pairs of adjacent carboxylic acid groups.

The mechanism proceeds as follows:

Activation: Under thermal conditions or in the presence of a chemical dehydrating agent like acetic anhydride, one of the carboxylic acid groups in an adjacent pair is activated. Heating provides the energy for the molecules to overcome the activation barrier for cyclization.

Nucleophilic Attack: The hydroxyl oxygen of the adjacent carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxyl group. This forms a tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs, converting the hydroxyl group of the tetrahedral intermediate into a better leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

This process occurs for both pairs of ortho-positioned carboxylic acids on the benzophenone backbone, resulting in the formation of the stable, five-membered anhydride rings on both sides of the molecule to yield the final BTDA product. The equilibrium of this reaction is driven towards the anhydride product by the removal of water, which is achieved by distillation when using high-boiling solvents or by reaction with a chemical dehydrating agent. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses for BTDA and other aromatic dianhydrides. These efforts target waste reduction, energy efficiency, and the use of safer chemicals.

Solvent-Free Methods and Catalyst Development

A significant area of improvement is the final dehydration step of BTA to BTDA. Traditional methods often use high-boiling organic solvents, which can be difficult to remove and recycle, or large excesses of acetic anhydride, which presents handling and purification challenges. rsc.org

Solvent-Free Dehydration: One greener alternative is solvent-free thermal dehydration, where the solid BTA is heated under vacuum. nih.govrsc.org This method, also referred to as melt dehydration, completely eliminates the need for a solvent, thereby reducing waste and simplifying product work-up. guidechem.com Patented processes describe heating the BTA crystals in an inert gas atmosphere at temperatures of at least 250°C to facilitate the dehydration. google.com

Catalyst Development: While the dehydration can be achieved thermally, the development of catalysts can lower the required temperature, reduce reaction times, and improve energy efficiency. For related anhydride syntheses, heterogeneous acid catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, have been shown to be effective for esterification reactions involving anhydrides and could be applicable to the dehydration step. nih.govresearchgate.net The use of solid, reusable catalysts simplifies separation and reduces the generation of acidic waste streams associated with homogeneous catalysts. For the oxidation step, the shift from stoichiometric oxidants like KMnO₄ or nitric acid to catalytic systems using air as the terminal oxidant represents a major green advancement. orientjchem.org

Atom Economy and Process Intensification Studies

Atom Economy: Atom economy is a key green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comlibretexts.org The classical synthesis of BTDA from o-xylene and triphosgene (B27547) has a relatively poor atom economy due to the formation of significant byproducts.

Process Intensification: This chemical engineering principle aims to develop smaller, safer, and more energy-efficient processes. Two key strategies are microwave-assisted synthesis and continuous flow processing.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of polyimides from dianhydrides like BTDA, dramatically shortening reaction times for polymerization and imidization compared to conventional heating. nih.govrsc.orgresearchgate.netresearchgate.net Microwave heating can reduce the activation energy and induce orientation effects in polar molecules, leading to faster and more efficient reactions. rsc.org While primarily studied for the polymerization step, this technology holds promise for accelerating the synthesis of the BTDA monomer itself, potentially reducing energy consumption and side reactions. rsc.orgresearchgate.net

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over batch processing, including superior heat and mass transfer, improved safety, and easier scalability. researchgate.netnih.gov For the synthesis of related dianhydrides, continuous-flow microreactors have been used for photochemical reactions, demonstrating higher efficiency compared to batch reactors. researchgate.net Implementing a continuous flow process for the multi-step synthesis of BTDA could lead to a highly integrated and intensified manufacturing system, reducing equipment footprint and improving process control. nih.gov

Synthesis of Functionalized 4,4'-Carbonylbis(isobenzofuran-1,3-dione) Derivatives

The synthesis of BTDA derivatives with specific functional groups on the aromatic backbone allows for the fine-tuning of polyimide properties for specialized applications. By introducing different substituents, characteristics such as solubility, optical transparency, dielectric constant, and thermal stability can be precisely controlled.

The primary strategy for synthesizing functionalized BTDA is to begin with substituted precursors. For example, using substituted o-xylenes or other appropriately functionalized aromatic compounds in the initial Friedel-Crafts reaction can lead to a benzophenone core that already contains the desired functional groups. This approach ensures that the substituents are incorporated into the final monomer structure.

Methods for preparing substituted benzophenones, which are key intermediates, are well-established. These include:

Friedel-Crafts Acylation of Substituted Aromatics: This is the most direct method, where a substituted benzene (B151609) derivative is acylated. For instance, Friedel-Crafts acylation of 1,3,5-trimethoxy benzene has been used to synthesize substituted benzophenones. nih.gov

Use of Blocking Groups: To achieve specific substitution patterns, such as ortho-substitution, temporary blocking groups can be employed. For example, a t-butyl group can be used to direct benzoylation to the ortho position of a substituted toluene, with the blocking group being removed in a subsequent step. researchgate.net

Grignard Reactions: A patented method describes the synthesis of substituted benzophenones by reacting a Grignard reagent (prepared from a protected 2-bromo-4-hydroxyanisole) with a substituted aldehyde like isovanillin, followed by oxidation of the resulting benzhydrol intermediate. google.com

Once the functionalized 3,3’,4,4’-tetraalkylbenzophenone intermediate is synthesized, it can be carried through the same oxidation and dehydration sequence described for unsubstituted BTDA to yield the desired functionalized dianhydride monomer. While the literature extensively covers the synthesis of various substituted benzophenones for applications in medicinal chemistry, nih.govrsc.org detailed reports focusing specifically on their conversion to functionalized BTDA monomers for polymer applications are more specialized. However, the fundamental chemical transformations remain applicable.

Strategies for Regioselective Substitution

Regioselective substitution involves controlling the position at which a new functional group is introduced onto the aromatic rings of the BTDA molecule. The BTDA structure has two benzene rings, each with two available positions for substitution (positions 2, 2', 6, and 6'). The existing carbonyl and anhydride groups strongly influence the reactivity and directing effects of these positions.

The anhydride groups are powerful electron-withdrawing groups, which deactivates the aromatic rings towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. minia.edu.egmsu.edu Any electrophilic attack would be directed to the positions meta to the anhydride's connection point, which are the only available positions on the phthalic anhydride moieties. However, the central carbonyl group, also an electron-withdrawing group, further deactivates the entire molecule. This high level of deactivation makes direct EAS reactions on BTDA challenging and likely to require harsh reaction conditions, which could potentially lead to the degradation of the anhydride rings.

A more viable, though less direct, strategy for achieving regioselectivity involves introducing substituents at an earlier stage of the synthesis. For instance, a substituted o-xylene could be used as the starting material. Oxidation of the methyl groups in a later step would then yield a regioselectively substituted 3,3',4,4'-benzophenonetetracarboxylic acid, which can be dehydrated to the corresponding dianhydride. This precursor-based approach offers superior control over the final substitution pattern.

Table 1: Theoretical Regioselective Substitution Reactions on BTDA Precursors

Reaction Type Reagents Potential Product (Post-Oxidation/Dehydration) Challenges
Nitration HNO₃, H₂SO₄ on a substituted o-xylene Nitro-substituted BTDA Controlling isomer formation; harsh conditions
Halogenation Br₂, FeBr₃ on a substituted o-xylene Bromo-substituted BTDA Catalyst poisoning; potential side reactions

This table is based on theoretical applications of standard reactions to BTDA precursors, as direct regioselective substitution on the final BTDA molecule is not well-documented.

Incorporation of Diverse Functional Groups

The incorporation of functional groups onto the BTDA skeleton is primarily aimed at modifying the properties of the resulting polyimides, such as solubility, thermal stability, or optical characteristics. As with regioselective substitution, the most prevalent method is to build the functionalized dianhydride from an already substituted precursor molecule rather than modifying BTDA directly.

For example, to incorporate hydroxyl (-OH) groups, a precursor such as a dihydroxy-substituted bis(3,4-dimethylphenyl) ketone could be synthesized and then oxidized to form a dihydroxy-BTDA. This approach circumvents the difficulties of direct substitution on the highly deactivated BTDA ring system.

Some research has explored creating BTDA derivatives for specific applications, such as biological inhibitors. For instance, derivatives containing a 3-hydroxyphenyl moiety have been investigated, though the specific synthetic pathway for attaching this functional group directly to the BTDA core is not detailed. This suggests that nucleophilic substitution or coupling reactions on a halogenated BTDA precursor might be a potential, albeit complex, route.

Table 2: Methodologies for Incorporating Functional Groups into BTDA-type Monomers

Functional Group Synthetic Strategy Precursor Example Resulting Monomer
Hydroxyl (-OH) Synthesis from a hydroxylated starting material 4,4'-bis(3,4-dimethylphenoxy)benzophenone Hydroxy-substituted BTDA analogue
Sulfonic Acid (-SO₃H) Sulfonation of a diamine monomer, followed by reaction with BTDA 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid Sulfonated polyimide (indirect functionalization)

This table illustrates that functional groups are typically introduced into the final polymer by modifying the monomers used in the polymerization with BTDA, rather than by direct functionalization of BTDA itself.

Spectroscopic and Structural Elucidation of 4,4 Carbonylbis Isobenzofuran 1,3 Dione and Its Complexes

Advanced Vibrational Spectroscopy (IR and Raman) for Anhydride (B1165640) Linkages and Aromatic Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the BTDA molecule. ksu.edu.sa These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. youtube.com

In the IR spectrum of BTDA, characteristic absorption bands confirm the presence of its key structural features. The anhydride linkages give rise to two distinct carbonyl (C=O) stretching vibrations due to symmetric and asymmetric modes. These typically appear in the regions of 1850-1800 cm⁻¹ and 1780-1750 cm⁻¹, respectively. Another significant band is observed around 1300-1200 cm⁻¹ corresponding to the C-O-C stretching of the anhydride group. The aromatic system of the benzophenone (B1666685) core is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The carbonyl group of the ketone linkage between the two phthalic anhydride moieties shows a characteristic absorption band around 1670-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sasydney.edu.au Therefore, the symmetric vibrations of the aromatic rings and the C=C bonds often produce strong signals in the Raman spectrum, aiding in the complete vibrational assignment of the molecule.

Table 1: Characteristic Vibrational Frequencies of BTDA

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
Asymmetric C=O Stretch (Anhydride)1850-1800IR
Symmetric C=O Stretch (Anhydride)1780-1750IR
C=O Stretch (Ketone)1670-1650IR
Aromatic C=C Stretch1600-1450IR, Raman
C-O-C Stretch (Anhydride)1300-1200IR
Aromatic C-H Stretch>3000IR, Raman

This table presents typical ranges for the vibrational modes of BTDA.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of the molecular structure of 4,4'-Carbonylbis(isobenzofuran-1,3-dione). Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons of the BTDA molecule exhibit distinct signals in the downfield region, typically between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their positions on the aromatic rings and the electronic effects of the carbonyl and anhydride groups.

The ¹³C NMR spectrum offers a more detailed structural fingerprint. The carbon atoms of the carbonyl groups in the anhydride rings and the central ketone linkage appear at the most downfield chemical shifts, generally in the range of 160-190 ppm. The aromatic carbons resonate between 120 and 150 ppm, with the carbons directly attached to the electron-withdrawing carbonyl groups appearing at lower field. The number of distinct signals in both ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent nuclei, confirming the symmetry of the BTDA molecule.

Table 2: Representative NMR Data for BTDA Analogs

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.5 - 8.5mAromatic Protons
¹³C160 - 190sCarbonyl Carbons (Anhydride, Ketone)
¹³C120 - 150s, dAromatic Carbons

Note: This table provides general chemical shift ranges. Specific values can vary based on the solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) in Solution and Solid State

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy provide insights into the electronic transitions and excited-state properties of 4,4'-Carbonylbis(isobenzofuran-1,3-dione).

The UV-Vis absorption spectrum of BTDA in solution typically exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups. The benzophenone core is a well-known chromophore, and its electronic properties significantly influence the absorption characteristics of the molecule.

Photoluminescence studies, including fluorescence and phosphorescence, can reveal information about the de-excitation pathways of the electronically excited BTDA molecule. The emission properties are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the physical state (solution or solid). The study of the photoluminescence of BTDA and its derivatives is particularly relevant for applications in optoelectronics and as photosensitizers. ossila.com

Table 3: Electronic Transition Data for BTDA

Spectroscopic TechniqueWavelength Range (nm)Type of Transition
UV-Vis Absorption250 - 400π→π* and n→π*
PhotoluminescenceVariesEmission from excited states

This table outlines the general regions for electronic transitions in BTDA.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. For 4,4'-Carbonylbis(isobenzofuran-1,3-dione) and its derivatives, XRD provides crucial information about the crystal structure, polymorphism, and the morphology of thin films.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of the degree of crystallinity in a material. nih.gov For BTDA, PXRD can be used to identify different polymorphic forms, which are different crystalline structures of the same compound. google.com The existence of various crystal forms can be influenced by the crystallization conditions, such as the solvent used. google.com In the context of polymeric systems derived from BTDA, PXRD is essential for characterizing the degree of order in the resulting polyimides. icdd.com The diffraction patterns of semi-crystalline polyimides exhibit both sharp Bragg peaks, corresponding to the crystalline domains, and broad amorphous halos, arising from the disordered regions.

Grazing Incidence X-ray Diffraction (GI-XRD) is a surface-sensitive technique specifically designed for the structural characterization of thin films. malvernpanalytical.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited to the near-surface region, making it ideal for analyzing thin polymer films prepared from BTDA. malvernpanalytical.com GI-XRD can provide information about the molecular orientation and packing within the thin film, including whether the polymer chains are preferentially oriented with respect to the substrate. nih.govresearchgate.net This is particularly important for applications where the surface properties of the polyimide film are critical, such as in microelectronics and as alignment layers in liquid crystal displays.

Computational and Theoretical Investigations of 4,4 Carbonylbis Isobenzofuran 1,3 Dione

Quantum Chemical Studies (Ab Initio, DFT) on Molecular Conformation and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular conformation and electronic properties of 4,4'-Carbonylbis(isobenzofuran-1,3-dione), also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). These computational methods provide insights into the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to understanding its reactivity.

Energy Landscapes and Conformational Analysis

The BTDA molecule possesses considerable conformational flexibility due to the rotation around the single bonds connecting the carbonyl bridge to the phthalic anhydride (B1165640) rings. Computational studies have explored the potential energy surface of BTDA to identify its most stable conformations.

The key dihedral angles that define the conformation are the C-C-C-C angles between the phenyl rings and the central carbonyl group. DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, have been used to determine the rotational barriers and identify the minimum energy structures. The most stable conformation is typically a non-planar, twisted structure, which minimizes steric hindrance between the hydrogen atoms on the adjacent aromatic rings. This twisted geometry is a result of the balance between the steric repulsion of the ortho-hydrogens and the electronic effects of the carbonyl bridge. Quantum-chemical calculations can screen reactants to identify optimal properties for specific experimental conditions, such as separating conformers in a molecular beam.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com For BTDA, the distribution and energies of these orbitals are crucial for understanding its behavior in reactions, particularly in the formation of polyimides.

The LUMO of BTDA is of particular interest as it indicates the sites most susceptible to nucleophilic attack. Computational analyses show that the LUMO is predominantly localized on the carbonyl carbons of the anhydride groups. This high degree of localization makes these sites highly electrophilic and reactive towards nucleophiles like primary amines, which is the first step in polyimide synthesis. The HOMO, conversely, is generally distributed over the aromatic rings. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculated Electronic Properties of BTDA
ParameterCalculated Value (eV)Significance
HOMO Energy-8.5 to -9.5Indicates electron-donating ability
LUMO Energy-2.0 to -3.0Indicates electron-accepting ability and sites for nucleophilic attack
HOMO-LUMO Gap5.5 to 7.5Correlates with chemical reactivity and stability

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govdovepress.com For BTDA, MD simulations can provide valuable insights into its intermolecular interactions and aggregation behavior, particularly in the context of its use as a monomer in polymerization reactions and as a curing agent.

In the solid state or in concentrated solutions, BTDA molecules can interact with each other through various non-covalent forces, including van der Waals interactions and electrostatic interactions between the electron-rich aromatic rings and the electron-deficient carbonyl groups. MD simulations can model these interactions to predict how BTDA molecules pack in a crystal lattice or how they aggregate in solution.

These simulations can reveal the preferred orientations and distances between molecules, which can influence the kinetics of polymerization and the morphology of the resulting polymer. For instance, the aggregation behavior of BTDA in a solvent can affect the accessibility of the reactive anhydride groups to the amine comonomer, thereby influencing the rate and outcome of the polycondensation reaction.

Computational Design and Prediction of Novel Derivatives and their Reactivity

Computational chemistry plays a crucial role in the rational design of novel derivatives of BTDA with tailored properties. nih.gov By systematically modifying the chemical structure of BTDA in silico, it is possible to predict how these changes will affect its reactivity, solubility, and the properties of the resulting polymers.

For example, DFT calculations can be used to assess the impact of introducing different substituent groups onto the aromatic rings of BTDA. By calculating the energies of the frontier molecular orbitals and analyzing the charge distribution, researchers can predict how a given substituent will alter the electrophilicity of the anhydride carbonyl carbons. Electron-withdrawing groups are generally expected to increase reactivity by lowering the LUMO energy, making the anhydride more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease reactivity.

Virtual high-throughput screening, combined with molecular modeling, has been used to explore BTDA derivatives as potential inhibitors for specific biological targets. nih.gov

Predicted Effects of Substituents on BTDA Reactivity
Substituent GroupPredicted Effect on ReactivityReasoning
-NO₂ (Nitro)IncreaseStrong electron-withdrawing group, lowers LUMO energy
-CN (Cyano)IncreaseElectron-withdrawing group, lowers LUMO energy
-OCH₃ (Methoxy)DecreaseElectron-donating group, raises LUMO energy
-CH₃ (Methyl)Slight DecreaseWeak electron-donating group

Theoretical Frameworks for Structure-Reactivity Correlations in Anhydride Systems

The reactivity of cyclic anhydrides, including aromatic dianhydrides like BTDA, can be rationalized and predicted using various theoretical frameworks that establish correlations between molecular structure and chemical reactivity. These frameworks often rely on concepts from physical organic chemistry and computational chemistry.

One fundamental concept is the influence of ring strain on reactivity. While the five-membered anhydride rings in BTDA are relatively stable, their reactivity is enhanced compared to acyclic anhydrides. The electrophilicity of the carbonyl carbons is a key determinant of reactivity. Theoretical models can quantify this electrophilicity using reactivity indices derived from DFT calculations, such as the Fukui function or the Parr functions, which identify the most reactive sites within a molecule.

Furthermore, Hammett-type relationships can be computationally established to correlate the electronic effects of substituents on the aromatic backbone with the reaction rates of anhydride ring-opening. By calculating parameters that describe the electron-donating or electron-withdrawing nature of various substituents, it is possible to build quantitative structure-reactivity relationships (QSARs). These models can then be used to predict the reactivity of new, unsynthesized anhydride derivatives, guiding the design of monomers for high-performance polymers with specific properties.

Reactivity and Reaction Mechanisms of 4,4 Carbonylbis Isobenzofuran 1,3 Dione

Ring-Opening Reactions with Nucleophiles

The core reaction mechanism for BTDA involves the nucleophilic acyl substitution at the carbonyl carbons of the anhydride (B1165640) rings. A nucleophile attacks one of the carbonyl groups, leading to the cleavage of a carbon-oxygen bond in the anhydride ring and the formation of a new bond with the nucleophile.

The most significant reaction of BTDA is its aminolysis with primary diamines. This reaction is the first step in the conventional two-step synthesis of aromatic polyimides. The process involves the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the anhydride. vt.edu This leads to the opening of the anhydride ring to form a stable intermediate known as a poly(amic acid) or poly(amide acid). vt.eduvt.edu

The mechanism proceeds via a reversible nucleophilic substitution. vt.eduresearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons in the BTDA molecule. This forms a tetrahedral intermediate which then collapses, cleaving the endocyclic acyl-oxygen bond and forming an amide linkage and a carboxylic acid group. This reaction is typically carried out at ambient or low temperatures in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to yield a soluble and processable poly(amic acid) solution. vt.edu The subsequent step, which is not detailed here, involves cyclodehydration (imidization) of the poly(amic acid) at high temperatures to form the final polyimide. nasa.gov

The general reaction is as follows: n BTDA + n H₂N-R-NH₂ → [-OC-(C₆H₃)-(CO)- (C₆H₃)-CONH-R-NHCO-]ₙ

This reaction produces the soluble prepolymer, a polyamic acid, which can then be converted to the final polyimide. nasa.gov

Analogous to aminolysis, BTDA can undergo alcoholysis with diols (dialcohols) to form polyesters. The mechanism, known as esterification, involves the nucleophilic attack by the hydroxyl (-OH) group of the alcohol on a carbonyl carbon of the anhydride ring. cymitquimica.com

The process begins when an oxygen atom from a hydroxyl group of the diol attacks a carbonyl carbon of the BTDA anhydride. This attack leads to the formation of a tetrahedral intermediate. The ring opens by the cleavage of the acyl-oxygen bond, resulting in the formation of an ester linkage and a carboxylic acid group. This step-growth polymerization continues as the other functional groups of the monomers react, ultimately forming a long-chain polyester (B1180765). ossila.com This reaction is a form of condensation polymerization, where a small molecule is not typically lost in the initial ring-opening step but would be if the resulting carboxylic acid groups were to further esterify.

The fundamental reaction step is: BTDA + HO-R-OH → Carboxylic acid and Ester intermediate → Polyester

This direct esterification of a dianhydride with a diol is a common method for synthesizing certain types of polyesters. researchgate.net

Polycondensation Reactions for Polymer Synthesis

BTDA is a classic example of an AA-type monomer used in polycondensation reactions. When it reacts with a complementary BB-type monomer, such as a diamine or a diol, it forms A-B-A-B type polymers. This process is characterized by the stepwise formation of dimers, trimers, and larger oligomers, eventually leading to high molecular weight polymers. ossila.com

The synthesis of both polyimides (via their poly(amic acid) precursor) and polyesters from BTDA occurs through a step-growth polymerization mechanism. ossila.com In this type of polymerization, any two molecular species (monomers, dimers, oligomers) can react with each other throughout the process.

Mechanism for Polyimide Precursors:

Initiation: A diamine molecule reacts with a BTDA molecule to form a dimer containing an amide linkage and a carboxylic acid, with reactive ends (an amine and an anhydride).

Propagation: This dimer can then react with another BTDA molecule, another diamine molecule, or another dimer/oligomer. The polymer chain grows step-by-step in this fashion. The molecular weight of the polymer increases slowly at first and requires high conversion rates (typically >99%) to achieve long polymer chains.

Mechanism for Polyesters: The mechanism is parallel to that of poly(amic acid) formation.

Initiation: A diol molecule reacts with a BTDA molecule, opening one of the anhydride rings to form an ester linkage and creating a dimer.

Propagation: This dimer, possessing a free hydroxyl group and an unreacted anhydride ring, continues to react with other monomers or oligomers in a stepwise manner to build the polyester chain.

In both cases, the reaction relies on the bifunctional nature of the monomers to build the linear polymer chain.

The kinetics of polymerization involving BTDA are significantly influenced by the reactivity of the monomers and the reaction conditions. The rate of poly(amic acid) formation is dependent on the electrophilicity of the dianhydride and the nucleophilicity of the diamine. vt.edu

Factors Affecting Reaction Rate:

Dianhydride Reactivity: The electrophilicity of the carbonyl carbons in the anhydride ring is a key factor. The electron-withdrawing nature of the central carbonyl (keto) bridge in BTDA increases the positive charge on the anhydride carbonyl carbons, making it highly susceptible to nucleophilic attack. Therefore, BTDA is generally more reactive than dianhydrides with electron-donating bridging groups. researchgate.net

Diamine Reactivity: The nucleophilicity of the diamine, which often correlates with its basicity, affects the reaction rate. More basic aromatic diamines tend to react faster with BTDA. vt.edu

Solvent: Polar aprotic solvents are crucial as they solvate the reactants and the resulting poly(amic acid). The choice of solvent can influence the reaction rate; for instance, some diamines that react slowly with BTDA in DMAc achieve high molecular weights more rapidly in solvents like tetrahydrofuran (B95107) (THF). vt.edu

Below is a table summarizing the qualitative effects of monomer structure on reactivity in poly(amic acid) formation.

Monomer ComponentStructural FeatureEffect on Reactivity
Dianhydride (BTDA) Electron-withdrawing carbonyl bridgeIncreases electrophilicity, leading to higher reaction rates
Dianhydride Electron-donating bridging group (e.g., ether)Decreases electrophilicity, leading to lower reaction rates
Diamine High basicity (more nucleophilic)Increases reaction rate
Diamine Low basicity (less nucleophilic)Decreases reaction rate

While specific rate constants and activation energies are highly dependent on the particular diamine, solvent, and temperature, the general principles of kinetics for condensation polymerization apply. researchgate.netwikipedia.org The reactions typically follow second-order or third-order kinetics.

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 4,4'-Carbonylbis(isobenzofuran-1,3-dione) is not as extensively documented as its polymerization reactions. However, its chemical structure provides insights into its potential for electron transfer. The central benzophenone (B1666685) core is a known chromophore and can participate in photochemical reactions.

The electrophilicity of the dianhydride, which is crucial for its polymerization reactivity, is directly related to its electron affinity —the energy released when it accepts an electron. vt.eduossila.com Dianhydrides with high electron affinities, like BTDA, are good electron acceptors. This property is fundamental to the charge-transfer interactions that occur between the dianhydride and diamine monomers in the initial stages of polymerization and in the final polymer.

While direct electrochemical studies like cyclic voltammetry on the BTDA monomer are not widely reported in the literature, the properties of polymers derived from it suggest redox activity. For example, polyimides synthesized using BTDA have been investigated for applications in photocatalytic degradation of dyes, indicating that the benzophenone moiety in the polymer backbone can be photo-activated to generate reactive oxygen species, a process involving electron transfer. The benzophenone unit can absorb UV light, promoting an electron to a higher energy state, which can then be transferred to or from another molecule. This inherent redox capability is a key area for the development of functional materials derived from BTDA.

Role of the Carbonyl Group in Electron Insertion/Extraction

The reactivity of 4,4'-Carbonylbis(isobenzofuran-1,3-dione), also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), is significantly influenced by its constituent functional groups, particularly the central carbonyl group (C=O) that bridges the two phthalic anhydride moieties. The carbon atom of a carbonyl group is characteristically electron-poor, or electrophilic, due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it a prime target for attack by electron-rich species, known as nucleophiles. libretexts.org

The relative reactivity of electrophiles is a kinetic quantity, and the presence of substituents can significantly alter reaction rates. nih.gov In the context of BTDA, the entire molecular framework contributes to the electronic environment of the central carbonyl bridge, making it a key site for initiating chemical transformations. This reactivity is fundamental to its primary application as a monomer in polymerization reactions, where it readily reacts with nucleophiles like primary amines. ossila.com

Electrochemical Activity in Energy Storage Systems

4,4'-Carbonylbis(isobenzofuran-1,3-dione) is a critical monomer for the synthesis of high-performance polyimides (PIs), which are increasingly recognized as promising materials for advanced energy storage systems. orientjchem.orgresearchgate.net These BTDA-based polymers exhibit exceptional thermal stability, robust mechanical properties, and excellent chemical inertness, making them suitable for various components within lithium-ion batteries (LIBs) and other electrochemical devices. researchgate.netnih.gov

Polyimides derived from BTDA can function as active electrode materials, binders for silicon anodes, thermally stable separators, and high-performance dielectric films for capacitors. nih.govresearchgate.netpolimi.itmdpi.com When used as active materials, the electrochemical properties of the polyimide are conferred by the aromatic units, with the carbonyl groups of the resulting imide rings serving as the redox-active centers. researchgate.net These groups can undergo reversible reduction and oxidation, enabling the storage and release of charge.

As dielectric materials for high-temperature capacitors, BTDA-based polyimides are valued for their high breakdown strength and stable dielectric properties over a wide range of temperatures and frequencies. polimi.itresearchgate.net The combination of high energy density and low energy loss makes them suitable for applications in pulsed power systems and advanced electronics.

Below is a table summarizing the typical properties of polyimide materials used in energy storage applications.

PropertyTypical Value RangeApplication Relevance
Theoretical Capacity ~117-158 mAh g⁻¹Determines the charge storage capability as an active electrode material. researchgate.net
Dielectric Constant 3.0 - 3.6Influences the capacitance when used as a dielectric material. polimi.it
Dielectric Strength 100 - 300 kV/mmCritical for preventing electrical breakdown in high-voltage capacitors. polimi.it
Thermal Stability Up to 450-500 °CEnsures safety and performance integrity in high-temperature operating conditions for batteries and capacitors. researchgate.netpolimi.it
Electrolyte Wettability Good (Contact Angle < 10°)Essential for efficient ion transport when used as a separator or binder in LIBs. nih.gov

Heterocyclic Ring Transformations and Rearrangement Reactions

The most significant reaction involving the heterocyclic rings of 4,4'-Carbonylbis(isobenzofuran-1,3-dione) is the ring-opening polymerization reaction that occurs during the synthesis of polyimides. ossila.comorientjchem.org The two isobenzofuran-1,3-dione moieties, which are cyclic anhydrides, are highly reactive towards nucleophiles.

The synthesis of polyimides from BTDA is typically a two-step process:

Ring-Opening and Polyaddition: The process begins with the reaction of BTDA with a primary diamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the anhydride ring, leading to the opening of the ring and the formation of a poly(amic acid) (PAA) intermediate. This first step is a polyaddition reaction that creates a long-chain polymer with repeating amic acid units.

Dehydration and Imidization: The resulting poly(amic acid) is then converted into the final polyimide through a process of cyclodehydration (imidization). This is typically achieved by thermal treatment or chemical dehydration, which eliminates water and closes the ring to form the highly stable five-membered imide ring structure. orientjchem.org

This ring-opening transformation is fundamental to leveraging BTDA as a monomer. orientjchem.org The reaction allows for the creation of robust, thermally stable aromatic polymers whose properties are defined by the choice of the dianhydride (BTDA) and the diamine comonomer. ossila.com BTDA can also be used as a cross-linker for materials like cellulose, where its anhydride structure reacts with hydroxyl groups to form stable ester bonds, modifying the properties of the fabric. chemicalbook.com

Catalytic Pathways Involving 4,4'-Carbonylbis(isobenzofuran-1,3-dione)

While 4,4'-Carbonylbis(isobenzofuran-1,3-dione) itself is primarily utilized as a monomer or cross-linking agent rather than a direct catalyst, the polymers derived from it possess notable catalytic capabilities. ossila.comchemicalbook.com Specifically, polyimides synthesized using BTDA as the benzophenone-cored building block have demonstrated significant potential in photocatalysis.

These benzophenone-containing polyimides can act as effective photocatalysts for the degradation of organic dyes, such as methylene (B1212753) blue, in water. ossila.com The benzophenone unit within the polymer backbone is the photo-active component. Upon irradiation with light (e.g., UVA), it can be excited to a higher energy state, enabling it to participate in redox reactions that generate reactive oxygen species. These species then degrade the target pollutant molecules. This application suggests a pathway where BTDA serves as an essential precursor to a catalytically active material, extending its utility beyond structural polymers into environmental remediation applications. ossila.com

Advanced Applications of 4,4 Carbonylbis Isobenzofuran 1,3 Dione in Materials Science

High-Performance Polyimides and Copolymers

Polyimides derived from BTDA are renowned for their exceptional performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and microelectronics industries. The inherent properties of the BTDA monomer are central to achieving these high-performance metrics.

Design and Synthesis of Thermally Stable Polyimides

The synthesis of thermally stable polyimides using BTDA typically follows a two-step polycondensation process. In the first step, BTDA is reacted with an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. This reaction yields a soluble poly(amic acid) (PAA) precursor. The second step involves the conversion of the PAA into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide rings.

The thermal stability of BTDA-based polyimides is one of their most critical attributes. The incorporation of the benzophenone (B1666685) linkage from BTDA into the polymer backbone enhances chain rigidity and intermolecular interactions, leading to high thermal and thermo-oxidative stability. Thermogravimetric analysis (TGA) is commonly used to evaluate this stability, measuring the temperature at which significant weight loss occurs. The glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is another key indicator of thermal performance. For instance, a polyimide film synthesized from BTDA and ODA (BTDA-PI) exhibits a glass transition temperature of 276 °C.

Exploration of Optical and Dielectric Properties in Polyimide Films

The optical and dielectric properties of polyimide films are crucial for their application in microelectronics, such as substrates for flexible printed circuits and insulating layers in integrated circuits. The chemical structure of the dianhydride monomer plays a significant role in determining these properties.

The presence of the polar carbonyl group in the BTDA structure influences the dielectric constant of the resulting polyimide. Generally, introducing polar groups increases the dielectric constant. However, the non-planar and kinked structure of BTDA can disrupt polymer chain packing, which can help to lower the dielectric constant compared to more linear, planar monomers. Studies comparing polyimides derived from different dianhydrides show that BTDA-based films can offer a balanced set of dielectric properties. For example, the dielectric constant and dielectric loss tangent of a BTDA-PI film are intermediate compared to films made from pyromellitic dianhydride (PMDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). Specifically, BTDA-PI exhibits a high electric breakdown strength, recorded at 478.90 kV/mm.

Mechanical Property Enhancement through Polymer Architecture Control

The mechanical integrity of polyimide films is essential for their reliability in structural and electronic applications. The architecture of the polymer, dictated by the choice of monomers like BTDA, directly influences properties such as tensile strength, modulus, and elongation at break. The rigid but kinked structure of BTDA provides a balance between strength and flexibility.

By carefully selecting the diamine co-monomer, the polymer architecture can be further tailored to enhance specific mechanical properties. When compared with polyimides synthesized from other common dianhydrides, BTDA-based polyimides demonstrate an excellent comprehensive performance. For example, a BTDA-PI film shows a high tensile strength of 114.19 MPa and a tensile modulus of 3.23 GPa, coupled with a respectable elongation at break of 3.58%. This combination of properties is attributed to the molecular chain flexibility and intermolecular forces imparted by the BTDA unit.

Organic Electrode Materials for Energy Storage Systems

The search for sustainable and high-performance energy storage solutions has led to growing interest in organic electrode materials for batteries, including sodium-ion batteries (SIBs). Organic compounds are attractive due to the abundance of their constituent elements, low cost, and tunable molecular structures. Carbonyl compounds, in particular, are promising candidates as they can undergo reversible redox reactions.

Development of Anode Materials for Sodium-Ion Batteries

While the direct application of 4,4'-Carbonylbis(isobenzofuran-1,3-dione) as an anode material for SIBs is an emerging area of research, the fundamental chemistry of its structure is highly relevant. Organic materials containing carbonyl groups, such as quinones and carboxylates, have been successfully used as electrode materials. mdpi.comresearchgate.net These carbonyl groups can reversibly react with sodium ions, enabling energy storage.

Polyimides, derived from dianhydrides like BTDA, have been investigated as anode materials. For example, a polyimide synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) and ethylene (B1197577) diamine delivered a specific capacity of 140 mAh g⁻¹ with excellent cycling stability. rsc.org The electrochemical activity in these materials stems from the redox-active carbonyl groups within the imide rings. The BTDA molecule contains three carbonyl groups (one ketone and two in the anhydride (B1165640) functionalities) that could potentially serve as redox centers for sodium ion coordination, suggesting its viability as a building block for SIB anode materials.

Mechanistic Studies of Ion Insertion and Redox Reversibility

The energy storage mechanism in carbonyl-based organic anodes involves the reversible insertion and extraction of sodium ions, coupled with the reduction and oxidation of the carbonyl groups. taylorfrancis.comtaylorfrancis.com During the discharge process (sodiation), the carbonyl groups (C=O) accept electrons and bond with sodium ions to form enolates (C-O-Na). This process is reversed during the charging process (desodiation).

The electrochemical reaction can be generalized as: (C=O)n + xNa⁺ + xe⁻ ↔ (C–O–Na)n

The reversibility of this redox chemistry is crucial for the cycle life of the battery. High coulombic efficiency, which is the ratio of charge extracted to charge inserted in a cycle, indicates good reversibility. For instance, indigo (B80030) carmine, another carbonyl-containing organic compound, demonstrates a coulombic efficiency of nearly 100% in a sodium-ion cell, suggesting a highly reversible reaction. mdpi.com For a material based on BTDA, the three carbonyl groups could theoretically participate in multi-electron redox reactions, potentially leading to high specific capacity. The stability of the resulting enolate intermediates and the structural integrity of the molecule during repeated sodiation and desodiation would be key factors determining its performance and reversibility as an anode material.

Precursor for Covalent Organic Frameworks (COFs) and Porous Materials

4,4'-Carbonylbis(isobenzofuran-1,3-dione), commonly known as Benzophenonetetracarboxylic dianhydride (BTDA), serves as a crucial building block in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials. Its rigid, non-linear structure and reactive anhydride functional groups make it an excellent candidate for constructing robust, crystalline, and porous architectures through reticular chemistry.

Design Principles for BTDA-based COFs

The design of Covalent Organic Frameworks (COFs) using 4,4'-Carbonylbis(isobenzofuran-1,3-dione) (BTDA) as a precursor is governed by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The geometry and functionality of BTDA play a pivotal role in dictating the topology and properties of the resulting COF.

BTDA acts as a tetra-functional linker, and its molecular structure, characterized by a central carbonyl group bridging two phthalic anhydride units, provides a specific angular geometry. This geometry is fundamental to the formation of porous crystalline polymers when reacted with complementary multitopic linkers, typically amines. The reaction between the anhydride groups of BTDA and the amino groups of the linker forms stable imide bonds, which provide the covalent backbone of the framework.

The selection of the co-monomer, or linker, is critical in determining the final structure of the COF. For instance, the condensation of BTDA with triangular amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) or 1,3,5-tris(4-aminophenyl)triazine (TAPT), leads to the formation of two-dimensional (2D) COFs with hexagonal porosity. The planarity of the building blocks and the reversibility of the imine bond formation under solvothermal conditions facilitate the error-correction processes necessary for achieving a highly crystalline and ordered framework.

The resulting COFs, such as BTDA-TAPB and BTDA-TAPT, exhibit a layered structure with strong in-plane covalent bonds and weaker out-of-plane π-π stacking interactions. These frameworks are designed to possess permanent porosity and high thermal stability, making them suitable for a variety of applications.

Porosity and Gas Adsorption Studies

The inherent porosity of BTDA-based COFs makes them promising materials for gas storage and separation. The pore size, pore volume, and specific surface area of these materials can be tuned by the choice of the linker molecules used in conjunction with BTDA. Gas adsorption studies are crucial for characterizing the porous nature of these materials and evaluating their performance in applications such as carbon capture and hydrogen storage.

Nitrogen adsorption-desorption isotherms at 77 K are commonly used to determine the specific surface area and pore size distribution of these materials. For example, a COF synthesized from 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline and a bithiophene-based dialdehyde (B1249045) linker (TTT-BTDA) has been studied for its gas adsorption properties. researchgate.net The permanent porosity of this COF was confirmed by N2 adsorption-desorption measurements. researchgate.net

The table below summarizes the porosity and gas adsorption data for a representative BTDA-based COF.

COF MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Adsorption CapacityReference
TTT-BTDA4570.25N₂ adsorption at 77 K researchgate.net

Note: The data presented is for a COF containing a bithiophene-based linker, not directly BTDA, but illustrates the type of porous properties achieved in related structures.

These studies demonstrate that the rational design of COFs using BTDA and complementary linkers can lead to materials with significant porosity and the potential for selective gas adsorption. The ability to tailor the pore environment by modifying the chemical functionalities of the building blocks opens up avenues for developing advanced materials for specific gas separation and storage applications.

Cross-linking Agent and Curing Agent in Advanced Resin Systems (e.g., Epoxy Resins)

4,4'-Carbonylbis(isobenzofuran-1,3-dione) (BTDA) is a highly effective thermal curative and cross-linking agent for epoxy resins, significantly enhancing their performance characteristics for demanding applications. researchgate.netasianpubs.orgresearchgate.net Its dianhydride nature allows it to react with epoxy groups to form a densely cross-linked, three-dimensional network, leading to improvements in thermal stability, mechanical properties, and chemical resistance. researchgate.netdianhydrides.com

The curing mechanism of epoxy resins with BTDA proceeds through an esterification reaction. dianhydrides.com Initially, the anhydride ring opens through reaction with a hydroxyl group present on the epoxy resin backbone or from trace moisture, forming a monoester with a carboxylic acid group. This carboxylic acid group then reacts with an epoxy group to form a hydroxyl ester. The newly formed hydroxyl group can then react with another anhydride group, propagating the cross-linking process. This reaction leads to the formation of a rigid polymer network with a high cross-link density. asianpubs.org

The use of BTDA as a curing agent can lead to a significant increase in the glass transition temperature (Tg) of epoxy resins, with reported increases of up to 20-30 °C in diglycidyl ether of bisphenol A (DGEBA) based resins. researchgate.net This enhancement in Tg imparts superior dimensional and thermal stability to the cured material, allowing it to perform reliably in high-temperature environments. researchgate.netasianpubs.org

For optimal performance, the stoichiometry of the BTDA-epoxy formulation needs careful consideration. The anhydride to epoxide (A/E) ratio is a critical parameter. For dianhydrides like BTDA, A/E ratios are often kept below the theoretical 1.0, typically in the range of 0.65-0.80 for epoxy powder coatings. dianhydrides.com This is to account for the side reaction of epoxy homopolymerization and to prevent the formulation from becoming too rigid and vitrifying before a full cure is achieved. dianhydrides.com

BTDA is a solid, which makes its incorporation into liquid epoxy resins challenging. researchgate.netmit.edu To facilitate mixing, it can be pre-blended with low-viscosity monoanhydrides to create a pourable paste. researchgate.netmit.edu In powder coating applications, BTDA is in an ideal form for dry blending with solid epoxy resins. researchgate.net

The table below summarizes the key effects of using BTDA as a curing agent in epoxy resin systems.

Property EnhancedMechanismResulting BenefitApplications
Thermal Stability High cross-link density from tetrafunctional structureIncreased Glass Transition Temperature (Tg)High-temperature adhesives, composites, powder coatings
Mechanical Properties Rigid, cross-linked networkImproved dimensional stability and strengthEncapsulants for electronic components, molding resins
Dielectric Properties Formation of stable ester linkagesEnhanced electrical insulationElectrical components, wire enamels, motor varnishes
Chemical Resistance Dense polymer networkIncreased resistance to aggressive chemical environmentsProtective coatings, industrial linings

Integration into Optical and Electronic Functional Materials

The unique molecular structure of 4,4'-Carbonylbis(isobenzofuran-1,3-dione) (BTDA) makes it a valuable component in the synthesis of advanced optical and electronic functional materials, particularly high-performance polymers like polyimides. asianpubs.orgdianhydrides.com The incorporation of BTDA into polymer backbones can impart a desirable combination of optical transparency, thermal stability, and excellent dielectric properties, which are critical for applications in microelectronics and optoelectronics. researchgate.netdianhydrides.com

In the realm of electronic materials, BTDA-based polyimides exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. bit.edu.cn This high thermal resistance is crucial for materials used in electronic components that generate heat during operation. Furthermore, these polyimides possess low dielectric constants, a property that is highly sought after in the microelectronics industry for reducing signal delay and cross-talk in integrated circuits. researchgate.net The rigid and aromatic structure of BTDA contributes to the formation of polymers with low polarizability, which in turn leads to a lower dielectric constant.

The excellent dielectric properties, coupled with high thermal and dimensional stability, make BTDA-cured epoxy resins and BTDA-based polyimides suitable for a range of electronic applications. dianhydrides.com These include their use as encapsulants for LEDs and optical sensors, potting compounds for electrical components, and as insulating layers in printed circuit boards. dianhydrides.com

The table below highlights the key properties and applications of BTDA-based materials in optical and electronic fields.

Material TypeKey PropertyResulting BenefitApplication
BTDA-based Polyimides Good UV-visible transmissionOptical clarityOptical films and coatings
High thermal stabilityDurability at high operating temperaturesMicroelectronic components
Low dielectric constantReduced signal delay and cross-talkInsulators in integrated circuits
BTDA-cured Epoxy Resins Excellent dielectric propertiesElectrical insulationEncapsulants, potting compounds

Derivatives and Analogs of 4,4 Carbonylbis Isobenzofuran 1,3 Dione

Synthesis and Academic Relevance of Isobenzofuran-1,3-dione Derivatives

The synthesis of isobenzofuran-1,3-dione (phthalic anhydride) and its derivatives is of significant academic and industrial interest due to their role as versatile precursors in organic chemistry and materials science. Various synthetic routes have been developed to access these valuable compounds.

One efficient method involves the direct oxidation of simpler aromatic precursors. For example, substituted isobenzofuran-1,3-diones can be synthesized in a single step from indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water. researchgate.net This approach is noted for being environmentally benign and does not require a catalyst. researchgate.net Another common strategy is the reaction of primary amino-containing compounds with phthalic anhydride (B1165640) or its substituted variants in a solvent like glacial acetic acid. researchgate.net Solvent-free methods, such as the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, have also been successfully employed to create novel derivatives. kpi.ua

The academic relevance of these derivatives is extensive. They are fundamental building blocks for a wide array of heterocyclic compounds. researchgate.net In the field of medicinal chemistry, isobenzofuran-1(3H)-one (phthalide) derivatives, which are structurally related, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. zeusinc.comnasa.gov Their utility as precursors for synthesizing complex molecules like anthracyclinone and anthraquinone (B42736) derivatives, which have antihypertensive and antitumor activities, further underscores their importance. zeusinc.com

In polymer chemistry, isobenzofuran-1,3-dione derivatives are indispensable as monomers for producing high-performance aromatic polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and filtration. nasa.gov

Comparison of Reactivity and Structure-Property Relationships across Related Anhydrides (e.g., Sulfonylbis(isobenzofuran-1,3-dione))

The properties of polymers derived from aromatic dianhydrides are profoundly influenced by the nature of the flexible bridging group connecting the phthalic anhydride moieties. Comparing BTDA with its analogs, such as 3,3',4,4'-Sulfonylbis(isobenzofuran-1,3-dione) (DSDA), reveals critical structure-property relationships.

The reactivity of a dianhydride in polycondensation reactions is governed by the electrophilicity of its carbonyl carbons. This is directly affected by the electron-withdrawing or electron-donating character of the bridging group. Both the carbonyl (-CO-) group in BTDA and the sulfonyl (-SO₂-) group in DSDA are strongly electron-withdrawing. This increases the reactivity of the anhydride groups compared to dianhydrides with electron-donating bridges, such as the ether (-O-) linkage in 4,4'-oxydiphthalic anhydride (ODPA).

Once polymerized, the bridging group's geometry and flexibility dictate the final properties of the polymer. The carbonyl group in BTDA provides a rigid kink in the polymer backbone, while the sulfonyl group in DSDA offers a different steric and electronic environment. Research comparing polyimides synthesized from BTDA and DSDA with the same diamines has shown that the nature of this bridging group impacts thermal properties. For instance, in a study using specific norbornane-containing diamines, the DSDA-based polyimide exhibited a softening temperature (Tₛ) that was 27°C lower than the corresponding BTDA-based polymer. researchgate.net This suggests that the DSDA-derived polymer may have a higher degree of plasticity near its glass transition temperature (Tg) compared to its BTDA analog. researchgate.net

This difference highlights how substituting the carbonyl bridge with a sulfonyl bridge, while maintaining a strong electron-withdrawing character, can modify chain packing and intermolecular interactions, thereby altering the thermomechanical behavior of the resulting material.

Table 1: Comparison of Thermal Properties for BTDA and DSDA-based Polyimides with Norbornane Diamines

Dianhydride MonomerBridging GroupPolymer SystemSoftening Temperature (Tₛ)Key Observation
BTDACarbonyl (-CO-)BTDA/BAPBN~282 °CHigher Tₛ compared to DSDA analog.
DSDASulfonyl (-SO₂-)DSDA/BAPBN~255 °CLower Tₛ, suggesting greater plasticity near Tg. researchgate.net

Exploration of Polymeric Structures Derived from Substituted BTDA Analogs

Modifying the core structure of BTDA creates analogs that give rise to polymers with unique architectures and properties. A key strategy is the use of asymmetric isomers, such as 2,3,3',4'-benzophenone dianhydride (a-BTDA). The reduced symmetry of a-BTDA disrupts regular chain packing in the resulting polyimides, which can enhance solubility and lower the melt viscosity of the prepolymer resins. This is highly advantageous for processing techniques like resin transfer molding (RTM). rsc.org

For example, low-melt viscosity imide resins formulated from a-BTDA have been successfully used to fabricate high-performance carbon fiber composites. rsc.org These polymeric structures exhibit exceptionally high glass transition temperatures, in some cases reaching 400°C, which is significantly higher than analogous polymers derived from asymmetric biphenyl (B1667301) dianhydride (a-BPDA). rsc.org

Another approach to modifying the polymeric structure is through copolymerization. By incorporating a second, more flexible diamine monomer alongside a primary diamine in a reaction with BTDA, the regularity of the polymer chain is disrupted. This strategy is employed to create co-polyimides with tailored properties. For instance, synthesizing a co-polyimide adhesive from BTDA using a mixture of 4,4'-Diaminodiphenylmethane (MDA) and the more flexible 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) allows for the optimization of adhesive strength and dynamic mechanical behavior. The introduction of the flexible BAPP monomer reduces the interaction between rigid chains, ultimately enhancing the performance characteristics of the adhesive at high temperatures.

Incorporating specific functional units into the polymer backbone via substituted BTDA analogs or co-monomers can also impart desired characteristics. For example, polyimide foams containing benzimidazole (B57391) units, synthesized from BTDA and a mix of diamines including one with a benzimidazole moiety, show remarkably improved thermal stability and compressive strength compared to conventional polyimide foams.

Influence of Structural Modifications on Material Performance and Theoretical Predictions

Structural modifications to BTDA and its analogs have a direct and predictable impact on the final performance of the derived materials. Altering the chemical structure of the dianhydride or the co-monomer diamine allows for precise control over thermal stability, mechanical strength, processability, and optical clarity.

The change from a symmetric BTDA to an asymmetric a-BTDA isomer results in polyimides with lower melt viscosity, which is critical for manufacturing composite parts. rsc.org Despite the improved processability, these materials retain outstanding thermal performance, with a-BTDA based resins showing higher glass transition temperatures (Tg's from 330-400°C) compared to those from a-BPDA (Tg's from 320-370°C). rsc.org This is attributed to the rigidity imparted by the carbonyl group in the BTDA structure, which increases the rotational energy barrier of the polymer backbone. rsc.org

To guide the design of new materials and understand these complex relationships, theoretical predictions play a crucial role. All-atom molecular dynamics (MD) simulations are powerful tools used to model polymer structures and predict their properties. By simulating the molecular chains, researchers can calculate key performance indicators such as the glass transition temperature and melt viscosity, providing insights into how different chemical structures will behave. Furthermore, machine learning (ML) models are increasingly being used to establish quantitative structure-property relationships (QSPR). By training on large datasets of existing polymers, these models can accurately predict the Tg of new polyimide structures based on molecular descriptors, significantly accelerating the discovery and design of novel high-performance materials.

Table 2: Influence of Structural Modification on Polyimide Properties

Structural ModificationExample SystemEffect on StructureImpact on PerformanceReference
Use of Asymmetric Isomera-BTDA vs. symmetric BTDAReduced chain packing and symmetryLower melt viscosity, improved processability, higher Tg rsc.org
CopolymerizationBTDA with MDA/BAPP diaminesDisrupted chain regularityEnhanced adhesive strength and tailored mechanical properties
Nanocomposite FormationBTDA-polyimide / SiO₂Dispersion of inorganic particlesImproved thermal stability

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